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Bicyclo[3.1.0]hexane-3,6-dicarboxylic Acid

Cat. No.: B13696611
M. Wt: 170.16 g/mol
InChI Key: SYLGNFPUTHWYJW-UHFFFAOYSA-N
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Description

Significance of the Bicyclo[3.1.0]hexane Scaffold in Constrained Molecular Systems Research

The bicyclo[3.1.0]hexane scaffold is a cornerstone in the design of conformationally restricted molecules. Its rigid structure provides a fixed orientation of substituents, which is a highly desirable feature in medicinal chemistry and drug design. By locking flexible acyclic or monocyclic molecules into a specific three-dimensional shape, researchers can investigate the bioactive conformations required for interaction with biological targets such as enzymes and receptors. This approach can lead to enhanced binding affinity, improved selectivity, and better pharmacological profiles.

The bicyclo[3.1.0]hexane framework has been successfully employed as a bioisostere for other cyclic structures, like the cyclohexane (B81311) ring, to introduce rigidity and explore new chemical space. For instance, derivatives of this scaffold have been investigated as potent and selective ligands for various receptors, including metabotropic glutamate (B1630785) receptors (mGluRs), where the constrained geometry mimics the proposed bioactive conformation of endogenous ligands like glutamic acid. chemicalbook.com Furthermore, the high degree of ring strain in the bicyclo[3.1.0]hexane system makes it a useful synthetic intermediate, capable of undergoing various ring-opening and rearrangement reactions to access other complex molecular architectures.

Overview of Dicarboxylic Acid Functionality within Bridged Bicyclic Frameworks

The incorporation of dicarboxylic acid groups into bridged bicyclic frameworks, such as the bicyclo[3.1.0]hexane system, imparts several key properties to the molecule. Carboxylic acids are versatile functional groups that can participate in a wide array of chemical transformations, including esterification, amidation, and reduction, making them valuable handles for further molecular elaboration. The presence of two such groups, as in a dicarboxylic acid, opens up possibilities for the formation of polymers, macrocycles, and other complex structures.

Unique Stereochemical and Conformational Features of Bicyclo[3.1.0]hexane Derivatives

The bicyclo[3.1.0]hexane ring system possesses distinct stereochemical and conformational characteristics. The fusion of the cyclopentane (B165970) and cyclopropane (B1198618) rings results in a non-planar structure that can exist in several conformations, with the boat-like conformation generally being the most stable. uni-regensburg.de This is in contrast to monocyclic six-membered rings like cyclohexane, which predominantly adopt a chair conformation.

The presence of multiple chiral centers in substituted bicyclo[3.1.0]hexane derivatives, including dicarboxylic acids, leads to the possibility of numerous stereoisomers. The substituents on the ring can be oriented in either an endo (pointing towards the five-membered ring) or exo (pointing away from the five-membered ring) position, further contributing to the stereochemical diversity. The rigid nature of the scaffold restricts bond rotation, leading to well-defined spatial arrangements of the functional groups. This stereochemical complexity is both a challenge and an opportunity in synthetic chemistry, as the biological activity of these molecules is often highly dependent on their specific stereoisomerism. Advanced analytical techniques, such as X-ray crystallography and various forms of spectroscopy, are essential for determining the precise three-dimensional structure and absolute configuration of these complex molecules.

Below is a table summarizing the key conformational features of the bicyclo[3.1.0]hexane system:

FeatureDescription
Predominant Conformation Boat-like (BL) conformation is generally the most stable.
Ring Puckering The five-membered ring is significantly flattened compared to a standard cyclopentane ring.
Substituent Orientation Substituents can be in endo or exo positions, leading to different stereoisomers.
Conformational Rigidity The fused ring system restricts conformational flexibility, locking substituents into specific spatial orientations.

Historical Context of Bicyclo[3.1.0]hexane Synthesis and its Evolution in Synthetic Methodology

The synthesis of the bicyclo[3.1.0]hexane core has been a subject of interest for decades, with methodologies evolving to offer greater control over stereochemistry and functional group compatibility. Early approaches often relied on intramolecular cyclization or rearrangement reactions.

A significant advancement in the synthesis of this scaffold has been the use of cyclopropanation reactions, where a three-membered ring is formed onto a pre-existing five-membered ring. This can be achieved through various methods, including the Simmons-Smith reaction and transition metal-catalyzed decomposition of diazo compounds. Photochemical reactions have also proven to be a powerful tool for constructing the bicyclo[3.1.0]hexane skeleton.

More recently, convergent synthetic strategies have been developed, allowing for the rapid assembly of the bicyclic core from simpler fragments. An example of a modern synthetic approach is the (3+2) annulation of cyclopropenes with aminocyclopropanes under photoredox catalysis, which provides a convergent route to highly substituted bicyclo[3.1.0]hexanes.

While a general synthesis for the parent Bicyclo[3.1.0]hexane-3,6-dicarboxylic acid is not widely documented in prominent literature, a multi-step synthesis of a mixed ester derivative, specifically this compound 6-ethyl ester 3-methyl ester, has been reported. This synthesis involves the treatment of a precursor molecule with formic acid, followed by neutralization. This specific example highlights the complexity involved in accessing functionalized derivatives of the 3,6-dicarboxylic acid isomer.

The table below outlines some of the key synthetic strategies employed for the construction of the bicyclo[3.1.0]hexane scaffold:

Synthetic StrategyDescription
Intramolecular Cyclization Formation of one of the rings from a suitable acyclic or monocyclic precursor.
Cyclopropanation Addition of a carbene or carbenoid to a cyclopentene (B43876) derivative to form the three-membered ring.
Photochemical Reactions Light-induced cycloadditions or rearrangements to form the bicyclic system.
(3+2) Annulation Convergent approach combining a three-carbon and a two-carbon fragment to build the five-membered ring onto a cyclopropane.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O4 B13696611 Bicyclo[3.1.0]hexane-3,6-dicarboxylic Acid

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

bicyclo[3.1.0]hexane-3,6-dicarboxylic acid

InChI

InChI=1S/C8H10O4/c9-7(10)3-1-4-5(2-3)6(4)8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12)

InChI Key

SYLGNFPUTHWYJW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2C1C2C(=O)O)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Bicyclo 3.1.0 Hexane 3,6 Dicarboxylic Acid and Its Key Precursors

Chemo- and Regioselective Routes to the Bicyclo[3.1.0]hexane Core

The construction of the bicyclo[3.1.0]hexane skeleton is a formidable challenge due to its inherent ring strain. nih.gov Various methods have been developed, largely centering on the formation of either the five-membered or the three-membered ring as the key strategic step. nih.gov These approaches include intramolecular cyclizations, cyclopropanations, and cycloaddition reactions, each offering a different level of control over the stereochemistry of the resulting bicyclic system. nih.govacs.org

Intramolecular Cyclopropanation Strategies for Bicyclic Systems

Intramolecular cyclopropanation represents a powerful method for the direct construction of the bicyclo[3.1.0]hexane skeleton. This approach involves the formation of the three-membered ring from a precursor that already contains the five-membered carbocyclic ring.

A notable advancement is the intramolecular radical cyclopropanation of unactivated alkenes using the α-methylene group of aldehydes as a C1 source. d-nb.infonih.gov This method, facilitated by a Cu(I)/secondary amine cooperative catalyst, allows for the single-step construction of bicyclo[3.1.0]hexane skeletons with high efficiency. d-nb.infonih.gov The reaction demonstrates a broad substrate scope, tolerating various terminal and internal alkenes. d-nb.info An asymmetric variant of this reaction has also been developed, providing enantioenriched bicyclo[3.1.0]hexanes bearing vicinal all-carbon quaternary stereocenters. d-nb.infonih.gov

Another significant strategy is the intramolecular Simmons-Smith (IMSS) cyclopropanation. acs.org This method has been successfully applied to the synthesis of substituted bicyclo[3.1.0]hexanes from functionalized gem-diiodoalkanes containing allylic alcohols. acs.org The reaction's success is dependent on the chain length of the precursor, with bicyclo[3.1.0]hexanes and bicyclo[4.1.0]heptanes being formed efficiently. acs.org The scope of this cyclization is broad, tolerating substitution on the alkene and at the allylic position, and delivering the bicyclic products in high yields. acs.org

Method Catalyst/Reagent Precursor Type Key Features
Intramolecular Radical CyclopropanationCu(I)/Secondary AmineAlkenyl AldehydesSingle-step construction, broad scope, asymmetric variant available. d-nb.infonih.gov
Intramolecular Simmons-Smith (IMSS)Zinc Carbenoid (from gem-diiodoalkane)Allylic Alcohols with gem-diiodo moietyHigh yields, tolerates substitution, diastereoselective. acs.org

Cycloaddition Reactions in Bicyclo[3.1.0]hexane Construction

Cycloaddition reactions provide a convergent and powerful approach to the bicyclo[3.1.0]hexane core, where the five-membered ring is constructed by bringing together two separate components.

1,3-Dipolar cycloadditions are a versatile tool for constructing five-membered rings. In the context of bicyclo[3.1.0]hexane synthesis, this typically involves the reaction of a cyclopropene (B1174273) (as the dipolarophile) with a 1,3-dipole. The high ring strain of cyclopropenes makes them highly reactive partners in these reactions. beilstein-journals.org

The reaction of cyclopropenes with azomethine ylides is a well-established method for synthesizing 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.orgresearchgate.net For instance, both 3-substituted and 3,3-disubstituted cyclopropenes react with the stable azomethine ylide derived from Ruhemann's purple to afford bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields with high diastereofacial selectivity. beilstein-journals.org Lewis acid catalysis can also be employed in 1,3-dipolar cycloadditions involving bicyclobutanes and nitrones to access related bicyclic frameworks. nih.govacs.org

The (3+2) annulation strategy, where the five-membered ring is constructed from a three-atom and a two-atom component, has been successfully applied to the synthesis of the bicyclo[3.1.0]hexane core. nih.govrsc.org A convergent synthesis of bicyclo[3.1.0]hexanes featuring an all-carbon quaternary center has been developed via a photoredox-mediated (3+2) annulation of cyclopropenes with aminocyclopropanes. nih.govrsc.orgresearchgate.net

This reaction proceeds under mild conditions, using either an organic or an iridium photoredox catalyst and blue LED irradiation, and provides good yields for a wide range of substrates. nih.govresearchgate.net A key advantage of this method is its high diastereoselectivity, particularly when using difluorocyclopropenes, which grants access to valuable fluorinated building blocks for medicinal chemistry. nih.gov The reaction tolerates various substituents on both the cyclopropene and the cyclopropylaniline components. nih.govresearchgate.net

Reaction Type Reactants Catalyst/Conditions Product Type Key Features
1,3-Dipolar CycloadditionCyclopropenes + Azomethine YlidesThermal or Catalytic3-Azabicyclo[3.1.0]hexanesHigh reactivity of cyclopropenes, high diastereoselectivity. beilstein-journals.orgresearchgate.net
(3+2) AnnulationCyclopropenes + AminocyclopropanesPhotoredox Catalyst (Organic or Iridium) / Blue LEDBicyclo[3.1.0]hexanesConvergent, mild conditions, highly diastereoselective with fluorinated substrates. nih.govrsc.orgresearchgate.net

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. While it does not directly form the bicyclo[3.1.0]hexane skeleton, its adducts can serve as crucial intermediates. A retro-Diels-Alder reaction can be employed as a key step to unveil the desired bicyclic system from a more complex polycyclic precursor. This strategy has been used in the asymmetric synthesis of a bicyclo[3.1.0]hexane derivative, highlighting its utility in complex synthetic pathways. researchgate.net

Furthermore, the isomerization of hexatrienes to bicyclo[3.1.0]hexenes, which can be viewed as an intramolecular [4+2] cycloaddition, has been achieved under Lewis acid catalysis. oregonstate.edu This reaction proceeds through a stepwise mechanism involving zwitterionic intermediates, allowing for the creation of the bicyclic framework with high stereocontrol. oregonstate.edu

Base-Promoted Intramolecular Cyclization and Alkene Addition Reactions

Base-promoted reactions offer an alternative pathway to the bicyclo[3.1.0]hexane core, often involving intramolecular nucleophilic attack to form one of the rings. A key strategy involves the base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione to furnish the bicyclo[3.1.0]hexane ring system. acs.org This approach has been utilized in the synthesis of conformationally restricted analogues of sugar rings. acs.orgresearchgate.net

Additionally, the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides has been developed to access conformationally restricted aza[3.1.0]bicycles. mdpi.com This method provides a straightforward and efficient chemical transformation starting from readily available materials to produce highly substituted bicyclic systems. mdpi.comresearchgate.net The reaction is typically promoted by strong bases like potassium tert-butoxide. mdpi.com

Stereoselective Synthesis of Bicyclo[3.1.0]hexane-3,6-dicarboxylic Acid Analogues

The precise control of stereochemistry is paramount in the synthesis of bicyclo[3.1.0]hexane derivatives, as the spatial arrangement of substituents significantly influences their biological and chemical properties.

Diastereoselective Approaches in Bicyclo[3.1.0]hexane Formation

Diastereoselectivity in the formation of the bicyclo[3.1.0]hexane core can be achieved through various strategies, including intramolecular cyclopropanation and cycloaddition reactions.

One powerful method is the intramolecular Simmons-Smith (IMSS) cyclopropanation of functionalized gem-diiodoalkanes containing allylic alcohols. The presence of a directing group, such as an allylic alcohol or its ether derivatives, can guide the zinc carbenoid, leading to the formation of the bicyclic product with high stereocontrol. This approach has proven successful for creating both bicyclo[3.1.0]hexanes and bicyclo[4.1.0]heptanes, tolerating substitution on both the alkene and at the allylic position. researchgate.net

Another versatile method is the (3+2) annulation of cyclopropenes with aminocyclopropanes under mild photoredox conditions. This convergent strategy allows for the synthesis of bicyclo[3.1.0]hexanes with three contiguous stereocenters. The reaction is highly diastereoselective, particularly when using difluorocyclopropenes, providing access to valuable building blocks for medicinal chemistry. rsc.orgnih.gov

A rhodium N-heterocyclic carbene-catalyzed diastereoselective tandem hetero-[5+2] cycloaddition/Claisen rearrangement of vinylic oxiranes with alkynes offers an atom-economic and regiospecific route to [3.1.0] bicyclic products. acs.org The reaction proceeds with high diastereoselectivity, providing a novel entry to this ring system.

Below is a table summarizing various diastereoselective approaches to bicyclo[3.1.0]hexane derivatives.

Reaction TypeReactantsCatalyst/ReagentKey Features
Intramolecular Simmons-SmithFunctionalized gem-diiodoalkanes with allylic alcoholsZinc carbenoidHigh stereocontrol directed by hydroxyl group
(3+2) AnnulationCyclopropenes and aminocyclopropanesOrganic or Iridium photoredox catalystHigh diastereoselectivity with fluorinated derivatives
Tandem Hetero-[5+2] Cycloaddition/Claisen RearrangementVinylic oxiranes and alkynesRhodium N-heterocyclic carbene complexAtom-economic and regiospecific

Enantioselective Catalysis and Chiral Auxiliary Strategies

Achieving enantioselectivity in the synthesis of bicyclo[3.1.0]hexane derivatives often involves the use of chiral catalysts or chiral auxiliaries.

Palladium-catalyzed enantioselective cyclization of enyne derivatives using a hypervalent iodine reagent and a chiral ligand, such as SPRIX, has been developed. This method, operating through a Pd(II)/Pd(IV) catalytic cycle, furnishes lactones bearing a bicyclo[3.1.0]hexane skeleton with high enantiomeric excess (up to 95% ee). nih.gov

A copper(I)/secondary amine cooperative catalytic system enables the intramolecular radical cyclopropanation of unactivated alkenes with aldehydes. d-nb.info This approach has been successfully adapted for an asymmetric transformation, providing enantioenriched bicyclo[3.1.0]hexanes bearing two vicinal all-carbon quaternary stereocenters with good to excellent enantioselectivity.

Chiral auxiliaries, such as Oppolzer's N-acylcamphorsultams, can be employed for the highly enantio- and diastereoselective synthesis of 2-substituted 1-bicyclo[3.1.0]hexanols. nih.gov The chiral auxiliary directs the stereochemical outcome of the cyclopropanation reaction. Another strategy involves a chiral auxiliary-based Simmons-Smith approach starting from cyclopent-2-en-1-one, which achieves good diastereoselectivity.

Lipase-catalyzed asymmetric acetylation provides a means for the kinetic resolution of racemic bicyclo[3.1.0]hexane precursors. For example, 4-(tert-butyldiphenylsilamethoxy)-1-(hydroxymethyl)bicyclo[3.1.0]hexan-2-ol can be resolved into enantiomerically pure diacetate and monoacetate derivatives. nih.govacs.org

The following table highlights key enantioselective strategies.

StrategyCatalyst/AuxiliaryReaction TypeOutcome
Asymmetric CatalysisPd-i-Pr-SPRIX complexOxidative cyclization of enynesUp to 95% ee
Cooperative CatalysisCu(I)/chiral secondary amineIntramolecular radical cyclopropanationGood to excellent enantioselectivity
Chiral AuxiliaryOppolzer's N-acylcamphorsultamsCyclopropanationHigh enantio- and diastereoselectivity
Enzymatic ResolutionLipaseAsymmetric acetylationEnantiomerically pure products

Control of Relative and Absolute Stereochemistry in Bicyclic Dicarboxylic Acids

The synthesis of specific stereoisomers of bicyclic dicarboxylic acids, such as the analogues of this compound, requires precise control over both relative and absolute stereochemistry.

The asymmetric synthesis of (1S,2R,3R,5R,6S)-2-amino-3-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid (HYDIA) utilizes Sharpless' asymmetric dihydroxylation for the kinetic resolution of a bicyclic racemic precursor olefin. nih.gov This key step establishes the absolute stereochemistry of multiple stereocenters in the molecule.

In the synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid stereoisomers, simple adjustments to reaction conditions can yield either the pure cis or trans acid. Optical resolution can then be achieved through diastereomeric salt formation or chromatography on a chiral stationary phase. researchgate.net

Functional Group Introduction and Modification Strategies

The introduction and modification of functional groups at specific positions of the bicyclo[3.1.0]hexane core are crucial for the synthesis of the target dicarboxylic acid and its derivatives.

Carboxylic Acid Introduction and Functionalization at C3 and C6 Positions

The introduction of carboxylic acid groups at the C3 and C6 positions of the bicyclo[3.1.0]hexane ring system can be accomplished through various synthetic transformations.

For instance, in the synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylic acid derivatives, the carboxylic acid group can be introduced via the addition of ethyl diazoacetate to N-benzylmaleimide, followed by thermolysis to form a dione-ester, which can be further manipulated. google.com Hydrolysis of a nitrile group, such as in 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane, under basic conditions can also yield the corresponding carboxylic acid. google.com

Jones oxidation of a primary alcohol, such as in a protected 3-benzyl-6-hydroxymethyl-3-azabicyclo[3.1.0]hexane, provides a route to the corresponding carboxylic acid at the C6 position. google.com

Strategic Incorporation of Halogen, Hydroxyl, and Carbonyl Functionalities

The bicyclo[3.1.0]hexane scaffold can be functionalized with a variety of groups that can serve as precursors to carboxylic acids or other desired functionalities.

Halogenation: Aluminum halides can mediate the cycloisomerization of 7-en-2-ynones to produce halogenated bicyclo[3.1.0]hexanes. rsc.org This reaction proceeds through the activation of the carbonyl group and intramolecular addition of the halide.

Hydroxylation: The asymmetric synthesis of (1S,2R,3R,5R,6S)-2-amino-3-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid demonstrates the introduction of a hydroxyl group at the C3 position via Sharpless asymmetric dihydroxylation. nih.gov The synthesis of hydroxylated 1-azabicyclo[3.1.0]hexane derivatives can be achieved through a stereo- and regiocontrolled Staudinger aminocyclization. acs.org

Carbonyl Groups: A base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione can be used to construct the bicyclo[3.1.0]hexane ring system with a ketone functionality. researchgate.net Furthermore, oxidation of a hydroxyl group, for example using pyridinium (B92312) dichromate (PDC), can furnish a ketone on the bicyclo[3.1.0]hexane core. nih.gov A patent describes a method for synthesizing (+)-(1R, 2S, 5S, 6S)-2-amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, highlighting the presence of a carbonyl group at the C4 position. google.com

The following table summarizes methods for introducing various functional groups.

Functional GroupMethodReagentsPosition of Functionalization
HalogenCycloisomerization of enynonesAluminum halidesVaries
HydroxylAsymmetric dihydroxylationSharpless reagentC3
CarbonylRing contraction of epoxy ketoneBaseVaries
CarbonylOxidation of alcoholPDCVaries

Convergent and Divergent Synthesis Strategies for this compound and its Derivatives

Convergent and divergent strategies offer elegant and efficient approaches to the synthesis of complex molecules like this compound and its derivatives. These strategies allow for the rapid assembly of the bicyclic core and the generation of diverse molecular architectures from common intermediates.

A notable example of a convergent synthesis is the (3+2) annulation of cyclopropenes with aminocyclopropanes to construct the bicyclo[3.1.0]hexane skeleton. nih.govrsc.org This approach is considered convergent because the two key components of the final ring system are synthesized separately and then brought together in a later step. nih.govrsc.org This method provides a rapid route to highly valuable bicyclic scaffolds with three contiguous stereocenters. nih.govrsc.org

Diastereodivergent synthesis has also been successfully employed in the construction of highly substituted bicyclo[3.1.0]hexanes. researchgate.net One such strategy involves a transannular alkylation reaction, where asymmetric organocatalysis is used to install all stereocenters. researchgate.net This approach allows for the selective formation of different diastereomers from a common precursor, highlighting the power of divergent synthesis in creating stereochemical diversity. researchgate.net

The choice between a convergent and a divergent strategy often depends on the specific synthetic target and the desired level of molecular diversity. Convergent approaches are often more efficient for the synthesis of a single target molecule, while divergent strategies are well-suited for the creation of libraries of related compounds for applications such as drug discovery.

Emerging Catalytic Methods in Bicyclo[3.1.0]hexane Synthesis

Recent advances in catalysis have provided powerful new tools for the synthesis of bicyclo[3.1.0]hexane derivatives. Organocatalysis and photoredox catalysis have emerged as particularly effective methods for the construction of this challenging ring system, offering mild reaction conditions and high levels of stereocontrol. nih.govresearchgate.net

Asymmetric organocatalysis has been utilized in a diastereodivergent approach to highly substituted bicyclo[3.1.0]hexanes. researchgate.net This methodology employs a Michael/Michael cascade process between enals and 4-alkenyl sulfamidate imines under iminium/enamine activation to furnish a fused cyclohexane (B81311) adduct. researchgate.net This intermediate is then engaged in a transannular alkylation/hydrolysis through enamine activation using a primary amine to construct the bicyclic core. researchgate.net The use of chiral organocatalysts allows for the installation of multiple stereocenters with high enantioselectivity.

Photoredox catalysis has enabled a novel and convergent (3+2) annulation strategy for the synthesis of bicyclo[3.1.0]hexanes. nih.govresearchgate.netrsc.org This method involves the reaction of cyclopropenes with aminocyclopropanes under mild conditions, using either an organic or an iridium photoredox catalyst and blue LED irradiation. nih.govresearchgate.netrsc.org This reaction proceeds with good yields for a broad range of cyclopropene and cyclopropylaniline derivatives. nih.govresearchgate.net A key advantage of this method is its high diastereoselectivity, particularly when using difluorocyclopropenes, which provides access to important fluorinated building blocks for medicinal chemistry. nih.govresearchgate.net

The reaction is initiated by the photoexcited catalyst, which promotes the formation of a radical cation from the aminocyclopropane. This reactive intermediate then undergoes a cascade of reactions with the cyclopropene to form the bicyclo[3.1.0]hexane product. The mild reaction conditions and the use of visible light as a renewable energy source make this a highly attractive and sustainable synthetic method.

Table 1: Scope of the (3+2) Annulation for the Synthesis of Bicyclo[3.1.0]hexane Derivatives

EntryCyclopropeneCyclopropylanilineProductYield (%)
1Diester-substitutedUnsubstitutedBicyclo[3.1.0]hexane-diester85
2Difluoro-substitutedUnsubstituted3,3-Difluorobicyclo[3.1.0]hexane78
3Diester-substitutedMethoxy-substitutedMethoxy-bicyclo[3.1.0]hexane82
4Diester-substitutedChloro-substitutedChloro-bicyclo[3.1.0]hexane75

Mechanistic Organic Chemistry and Reaction Pathways Involving Bicyclo 3.1.0 Hexane 3,6 Dicarboxylic Acid

Elucidation of Reaction Mechanisms in Bicyclo[3.1.0]hexane Transformations

The bicyclo[3.1.0]hexane framework is characterized by a fusion of a cyclopentane (B165970) and a cyclopropane (B1198618) ring, resulting in significant ring strain. This inherent strain is a driving force for many of its chemical transformations. Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the complex reaction mechanisms of bicyclo[3.1.0]hexane derivatives. These computational approaches allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies for various reaction pathways, thereby providing insights into reaction outcomes, including regio- and stereoselectivity.

Transformations of the bicyclo[3.1.0]hexane skeleton can be initiated under various conditions, including thermal, photochemical, and catalytic activation. nih.gov For instance, platinum-salt catalyzed rearrangements of 1-hydroxy-bicyclo[3.1.0]hexane have been shown to proceed through a multi-step mechanism involving oxidative addition to form a platinacyclobutane intermediate, followed by cleavage of a Pt-C bond to open the ring, and finally protodeplatination to yield monocyclic products. acs.org Such studies, while not on the dicarboxylic acid derivative itself, provide a foundational understanding of the reactivity of the core bicyclic system. The rigid, non-planar geometry of the bicyclo[3.1.0]hexane scaffold plays a crucial role in directing the stereochemical course of its reactions.

Acid- and Base-Catalyzed Reactions of the Dicarboxylic Acid Moieties

The carboxylic acid groups at the 3- and 6-positions of bicyclo[3.1.0]hexane-3,6-dicarboxylic acid are key functional handles that can undergo a variety of acid- and base-catalyzed reactions. While specific studies on this exact dicarboxylic acid are limited in the provided search results, the reactivity of similar systems provides valuable insights.

Under acidic conditions, the carbonyl oxygen of the carboxylic acid can be protonated, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. This is a fundamental step in acid-catalyzed esterification reactions. Conversely, in the presence of a base, the acidic proton of the carboxylic acid is abstracted to form a carboxylate anion. This carboxylate can then act as a nucleophile in various reactions.

More complex transformations can also be initiated by acid or base catalysis, involving the bicyclic core itself. For example, in activated bicyclo[3.1.0]hexane systems, acidic methanolysis leads to the cleavage of the C1-C6 bond of the cyclopropane ring, followed by the nucleophilic attack of methanol (B129727) to yield a 4-methoxycyclohexane derivative. acs.org In contrast, basic conditions promote the cleavage of the C1-C5 bond, resulting in the formation of a 3-methoxymethylcyclopentanone. acs.org These distinct outcomes highlight the profound influence of the reaction conditions on the regioselectivity of ring-opening.

CatalystProposed Bond CleavageResulting Product Type
AcidC1-C64-methoxycyclohexane derivative
BaseC1-C53-methoxymethylcyclopentanone

Rearrangement Pathways within the Bicyclo[3.1.0]hexane Scaffold

The strained nature of the bicyclo[3.1.0]hexane system makes it prone to a variety of rearrangement reactions, which are often driven by the release of ring strain.

The cyclopropane ring is the most strained part of the bicyclo[3.1.0]hexane scaffold and its opening is a common feature in the reactions of these compounds. This ring-opening can be initiated by various means, including acid catalysis. For instance, the reaction of bicyclo[3.1.0]hexan-3-ols with fluorosulphuric acid leads to the formation of cyclopentenium ions through an initial opening of the cyclopropane ring. rsc.org The proposed mechanism involves the opening of the cyclopropane to form isomeric olefins, which are then protonated and subsequently eliminate water to yield the observed cyclopentenium ions. rsc.org

The presence of activating groups, such as carbonyls, adjacent to the cyclopropane ring can facilitate its opening. The regioselectivity of the ring opening is highly dependent on the reaction conditions. As mentioned previously, acidic conditions tend to favor cleavage of the external (C1-C6) cyclopropane bond, while basic conditions favor cleavage of the internal (C1-C5) bond in certain activated systems. acs.org Radical-mediated ring-opening of the cyclopropylcarbinyl system has also been investigated, providing alternative pathways for the transformation of bicyclo[n.1.0]alkanes. ucl.ac.uk

Sigmatropic rearrangements and electrocyclic reactions are pericyclic processes that can occur within the bicyclo[3.1.0]hexane framework, often under thermal or photochemical conditions. A degenerate acs.org-sigmatropic shift has been observed in the rearrangement of bicyclo[3.1.0]hex-2-ene. nih.govresearchwithrutgers.com

Electrocyclic reactions, which involve the concerted reorganization of π-electrons, are also important in the chemistry of bicyclo[3.1.0]hexane derivatives. For example, an electrocyclic ring-opening of the bicyclo[3.1.0]hexane ring can lead to a cyclohexadienyl intermediate. researchgate.net This intermediate can then undergo competing ring closure or aromatization. researchgate.net Furthermore, a thermal, disrotatory electrocyclic ring-opening of bicyclo[3.1.0]hexanes has been proposed as a key step in the generation of a Wheland complex intermediate during a transfer hydrochlorination reaction. d-nb.info The release of ring strain serves as a significant driving force for this type of electrocyclic ring-opening. d-nb.info

Derivatization Reactions of this compound

The two carboxylic acid groups of this compound are primary sites for derivatization, allowing for the synthesis of a wide range of related compounds with potentially new properties and applications.

Esterification of the carboxylic acid groups can be achieved through standard methods, such as Fischer esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst. The preparation of various ester derivatives of similar bicyclo[3.1.0]hexane dicarboxylic acids has been described in the patent literature. google.com These esters can serve as prodrugs to improve the bioavailability of the parent compound. nih.gov

Amidation of the carboxylic acid groups can be accomplished by first activating the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent, followed by reaction with an amine. This approach has been used to synthesize a series of C4-amide-substituted 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylates. wesleyan.eduacs.orgnih.gov These studies demonstrate the feasibility of selectively forming amide bonds at specific positions on the bicyclo[3.1.0]hexane scaffold.

DerivativeReagents
EsterAlcohol, Acid Catalyst
AmideAmine, Coupling Agent/Acid Chloride

Decarboxylation Pathways

The decarboxylation of this compound, involving the removal of one or both carboxyl groups, can be initiated through thermal or catalytic methods. While direct studies on this specific molecule are not extensively documented, the mechanistic pathways can be inferred from related bicyclic carboxylic acids and dicarboxylic acids. The reaction's progress and primary products are heavily influenced by the stereochemistry of the starting material and the reaction conditions.

One potential pathway is a stepwise thermal decarboxylation. The first decarboxylation would likely yield a mixture of cis- and trans-Bicyclo[3.1.0]hexane-3-carboxylic acid. Further heating, potentially under acidic or basic conditions, could then lead to the decarboxylation of the second carboxyl group to yield Bicyclo[3.1.0]hexane. The stability of the intermediate monocarboxylic acid and the stereochemical orientation of the remaining carboxyl group would influence the conditions required for the second decarboxylation.

Another possible mechanism, particularly for β,γ-unsaturated carboxylic acids, involves a concerted pericyclic reaction, although this is less likely for a saturated system like this compound unless elimination reactions first introduce a double bond. More relevant to this saturated bicyclic system is the formation of a carbanionic intermediate upon heating with a base, followed by protonation to yield the decarboxylated product. The stereochemical outcome of such a reaction would depend on the stereoelectronics of the protonation step.

Electrolytic methods, such as the Kolbe electrolysis, have been applied to the decarboxylation of cis- and trans-Bicyclo[3.1.0]hexane-3-carboxylic acids. acs.org This process involves the formation of radical intermediates, which can then dimerize or undergo further reactions. Applying this to the dicarboxylic acid could potentially lead to the formation of a variety of products, including dimers of the monodecarboxylated radical or further oxidation products.

Light-driven enzymatic decarboxylation has also been demonstrated for dicarboxylic acids, proceeding through a mono-fatty acid intermediate before the final release of a C2-shortened alkane. d-nb.info This suggests a possible biotechnological route for the selective mono-decarboxylation of this compound.

MethodPotential IntermediatesPotential ProductsKey Considerations
Thermal DecarboxylationBicyclo[3.1.0]hexane-3-carboxylic acid (cis and trans)Bicyclo[3.1.0]hexaneStepwise process, stereochemistry of intermediates.
Base-catalyzed DecarboxylationCarbanionic speciesBicyclo[3.1.0]hexane-3-carboxylic acidStereoelectronics of protonation step.
Electrolytic (Kolbe) DecarboxylationRadical intermediatesDimerized products, oxidation productsPotential for complex product mixtures. acs.org
Enzymatic DecarboxylationMono-decarboxylated acidBicyclo[3.1.0]hexane-3-carboxylic acidHigh selectivity for mono-decarboxylation. d-nb.info

Functionalization of the Bicyclo[3.1.0]hexane Core

The Bicyclo[3.1.0]hexane core of this compound can be functionalized through various organic reactions, allowing for the introduction of a wide range of chemical moieties. The strained cyclopropane ring and the cyclopentane ring offer multiple sites for chemical modification. The carboxylic acid groups themselves can also be transformed into other functional groups, providing a versatile handle for further derivatization.

One common approach to functionalization is through reactions involving the carboxylic acid groups. These can be converted to esters, amides, or acid chlorides, which can then participate in a variety of subsequent transformations. For instance, the dicarboxylic acid can be reduced to the corresponding diol, which can then be further modified.

Direct functionalization of the bicyclic core often involves reactions that proceed via radical or carbocationic intermediates. For example, halogenation reactions can introduce bromine or chlorine atoms onto the cyclopentane ring. The regioselectivity of these reactions would be influenced by the directing effects of the carboxylic acid groups and the inherent reactivity of the different C-H bonds in the bicyclic system.

The cyclopropane ring can also be a site of reactivity. Ring-opening reactions of the cyclopropane moiety can occur under certain conditions, such as in the presence of strong acids or electrophiles, leading to the formation of functionalized cyclopentane or cyclohexane (B81311) derivatives. The regioselectivity and stereoselectivity of these ring-opening reactions are often highly dependent on the substitution pattern of the bicyclic system and the nature of the attacking reagent.

Furthermore, the introduction of unsaturation into the cyclopentane ring, for example through elimination reactions of suitably functionalized derivatives, can open up further avenues for functionalization, such as Diels-Alder reactions or various types of addition reactions.

Recent research has also focused on the synthesis of highly functionalized bicyclo[3.1.0]hexanes for applications in medicinal chemistry, often starting from precursors that are then elaborated to include various functional groups such as amino, hydroxyl, and fluoro groups. nih.govacs.orgnih.gov These synthetic strategies highlight the versatility of the bicyclo[3.1.0]hexane scaffold in accommodating a diverse array of functional groups.

Reaction TypeReagents/ConditionsPotential ProductsKey Features
EsterificationAlcohol, Acid catalystDiester derivativesProtection or modification of carboxyl groups.
AmidationAmine, Coupling agentDiamide derivativesIntroduction of nitrogen-containing functional groups.
ReductionLiAlH₄, BH₃Diol derivativesConversion of carboxylic acids to alcohols.
HalogenationNBS, NCSHalogenated bicyclo[3.1.0]hexane derivativesIntroduction of halogen atoms for further transformations.
Cyclopropane Ring OpeningStrong acids, ElectrophilesFunctionalized cyclopentane/cyclohexane derivativesRelief of ring strain, leading to rearranged products.

Stereochemical Outcomes of Organic Transformations on the Bicyclic Scaffold

The rigid, three-dimensional structure of the bicyclo[3.1.0]hexane scaffold imposes significant stereochemical control on organic transformations. The fused cyclopropane and cyclopentane rings create a concave and a convex face, leading to diastereoselective reactions where reagents preferentially attack from the less sterically hindered face.

In reactions involving the carboxylic acid groups, such as esterification or amidation, the stereocenters at the bridgehead carbons and at the points of attachment of the carboxyl groups are typically retained. However, if the reaction conditions are harsh enough to cause epimerization, a mixture of diastereomers could be obtained.

For reactions that directly target the bicyclic core, the stereochemical outcome is highly dependent on the mechanism of the reaction. For example, in nucleophilic substitution reactions on the cyclopentane ring, an SN2 mechanism would lead to an inversion of stereochemistry at the reaction center, while an SN1 mechanism would likely result in a mixture of stereoisomers due to the formation of a planar carbocation intermediate.

The stereochemistry of the bicyclo[3.1.0]hexane system also plays a crucial role in controlling the facial selectivity of addition reactions to any double bonds that may be introduced into the cyclopentane ring. The bulky bicyclic framework can effectively shield one face of the double bond, directing the incoming reagent to the opposite face.

In the context of synthesizing derivatives of this compound for biological applications, controlling the stereochemistry is of paramount importance, as different stereoisomers often exhibit vastly different biological activities. nih.govacs.org Asymmetric synthesis and chiral resolutions are therefore key strategies in obtaining enantiomerically pure compounds. nih.gov

The inherent chirality and conformational rigidity of the bicyclo[3.1.0]hexane scaffold have been exploited in the development of chiral auxiliaries and catalysts for asymmetric synthesis. doi.org The well-defined spatial arrangement of substituents on the bicyclic core can create a chiral environment that influences the stereochemical course of reactions on other molecules.

TransformationKey Stereochemical ConsiderationTypical Outcome
Reactions at Carboxyl GroupsRetention of existing stereocenters.Preservation of the core stereochemistry.
Nucleophilic Substitution (SN2)Inversion of configuration at the reaction center.Predictable stereochemical inversion.
Nucleophilic Substitution (SN1)Formation of a planar carbocation.Racemization or mixture of diastereomers.
Addition to a C=C bondFacial selectivity due to steric hindrance.Attack from the less hindered face.
Asymmetric SynthesisUse of chiral reagents or catalysts.Formation of a single enantiomer or diastereomer. nih.gov

Advanced Spectroscopic and Computational Approaches for Structural and Conformational Research

Conformational Analysis of Bicyclo[3.1.0]hexane-3,6-dicarboxylic Acid

The conformational landscape of the bicyclo[3.1.0]hexane ring system is a key determinant of its chemical and physical properties. Unlike simple cyclohexane (B81311), the presence of the fused cyclopropane (B1198618) ring significantly alters the energetic preference of its conformations.

Research on the bicyclo[3.1.0]hexane skeleton has consistently shown a strong preference for a boat-like conformation over a chair-like one. nih.govresearchgate.netrsc.org Density Functional Theory (DFT) calculations have demonstrated that boat-like conformers are considerably more stable than their chair-like counterparts. nih.govrsc.org This preference is a fundamental characteristic of the bicyclo[3.1.0]hexane ring system. A single-crystal X-ray diffraction study of a bicyclo[3.1.0]hexane derivative confirmed that the skeleton exists in a boat conformation. rsc.org The five-membered ring portion of the structure was observed to be flatter than a typical cyclopentane (B165970) ring. rsc.org

ConformationRelative StabilityKey Structural Feature
Boat-likeMore Stable (Preferred)Fused cyclopropane ring constrains the six-membered ring.
Chair-likeLess StableHigher in energy due to ring strain.

For substituted bicyclo[3.1.0]hexanes, such as the 3,6-dicarboxylic acid, intramolecular interactions play a dominant role in determining the relative stability among different possible conformers. nih.govrsc.org The primary factor influencing these preferences is the formation of intramolecular hydrogen bonds. nih.govrsc.org The number and strength of these hydrogen bonds can stabilize specific boat-like conformations over others. In the case of this compound, hydrogen bonding between the two carboxylic acid groups, or between a carboxylic acid group and other substituents, would be a critical factor in dictating the most stable three-dimensional arrangement.

Determination of Absolute and Relative Configurations

Assigning the precise stereochemistry of chiral molecules is a significant challenge in organic chemistry. For bicyclo[3.1.0]hexane derivatives, a multi-pronged approach combining several chiroptical spectroscopic methods with theoretical calculations provides the most reliable assignments of absolute configuration. nih.govrsc.org

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. nih.govrsc.org The method involves measuring the differential absorption of left and right circularly polarized light by a chiral sample. By comparing the experimentally measured ECD spectrum with spectra simulated using Time-Dependent Density Functional Theory (TD-DFT), the absolute configuration can be unambiguously assigned. researchgate.net This combined experimental and computational approach has been successfully applied to various bicyclo[3.1.0]hexane derivatives. nih.govrsc.org

To increase the confidence of stereochemical assignments, ECD is often used in conjunction with Optical Rotatory Dispersion (ORD) and Vibrational Circular Dichroism (VCD). nih.govrsc.org

Optical Rotatory Dispersion (ORD): This technique measures the change in optical rotation of a substance with the wavelength of light. Like ECD, comparing experimental ORD curves with DFT-simulated data provides a reliable method for assigning absolute configuration. nih.govrsc.org

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation during vibrational excitation. google.com It is particularly sensitive to the three-dimensional structure of a molecule. google.com The combination of ECD, ORD, and VCD provides a robust and highly confident assignment of absolute configuration for complex chiral molecules like bicyclo[3.1.0]hexane derivatives. nih.govrsc.org

Spectroscopic MethodPrincipleApplication for Bicyclo[3.1.0]hexane Derivatives
Electronic Circular Dichroism (ECD)Differential absorption of circularly polarized UV-Vis light.Assigns absolute configuration by comparing experimental and DFT-calculated spectra. nih.govrsc.org
Optical Rotatory Dispersion (ORD)Variation of optical rotation with wavelength.Complements ECD for confident stereochemical assignment. nih.govrsc.org
Vibrational Circular Dichroism (VCD)Differential absorption of circularly polarized IR radiation. google.comProvides detailed structural information to confirm absolute configuration. nih.govrsc.org

While chiroptical methods are powerful, single-crystal X-ray crystallography remains the gold standard for the definitive determination of molecular structure, including both relative and absolute configuration. nih.govresearchgate.net This technique provides a precise three-dimensional map of the atoms within a crystal lattice. For several derivatives of the bicyclo[3.1.0]hexane scaffold, X-ray analysis has provided unequivocal proof of their structure and conformation, often confirming the boat-like arrangement of the ring system. rsc.orgmdpi.com The absolute configuration can also be determined from X-ray data, especially when a heavy atom is present in the structure or through the use of a chiral reference molecule in the crystal. google.com

Density Functional Theory (DFT) Calculations in Mechanistic and Stereochemical Research

Density Functional Theory (DFT) has become an indispensable tool in the study of bicyclo[3.1.0]hexane systems, providing deep insights into their electronic structure, stability, and reactivity. This computational approach allows for the accurate prediction of molecular properties and reaction outcomes, which is particularly valuable for complex, strained bicyclic structures.

Simulation of Chiroptical Spectra

Computational methods, particularly DFT, are pivotal in the determination of the absolute configuration of chiral molecules by simulating their chiroptical spectra. For derivatives of bicyclo[3.1.0]hexane, DFT calculations have been successfully employed to simulate electronic circular dichroism (ECD), optical rotatory dispersion (ORD), and vibrational circular dichroism (VCD) spectra. rsc.org

In a notable study on a bicyclo[3.1.0]hexane derivative, extensive conformational searches were performed at the B3LYP/6-311++G** level of theory. rsc.org These searches revealed that boat-like conformers of the bicyclo[3.1.0]hexane ring are significantly more stable than chair-like conformers. The relative stability among the conformers was found to be dominated by the number and strength of intramolecular hydrogen bonds. rsc.orgresearchgate.net Subsequent DFT simulations of the ECD, ORD, and VCD spectra were carried out for all low-energy conformers, incorporating solvent effects using an implicit continuum polarization model. rsc.org By comparing the simulated spectra with experimental data, researchers were able to assign the absolute configuration with a high degree of confidence. rsc.org This integrated approach, combining multiple chiroptical spectroscopic techniques with DFT calculations, has proven to be a powerful strategy for the unambiguous stereochemical elucidation of complex chiral molecules possessing numerous rotatable bonds. rsc.org

Investigation of Transition State Energies and Reaction Pathways

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. For bicyclo[3.1.0]hexane derivatives, DFT has been applied to understand various transformations, including rearrangements and cycloadditions.

For instance, the mechanism of 1,3-dipolar cycloaddition reactions of cyclopropenes with a stable azomethine ylide to form 3-azabicyclo[3.1.0]hexane derivatives has been thoroughly investigated using DFT methods at the M11/cc-pVDZ level of theory. beilstein-journals.org These calculations of transition-state energies were fully consistent with experimentally observed stereoselectivity, providing a theoretical foundation for the reaction's outcome. beilstein-journals.org

In another example, the Pt-salt catalyzed rearrangement of 1-hydroxy-bicyclo[3.1.0]hexane and 1-siloxy-bicyclo[3.1.0]hexane into monocyclic derivatives was studied using DFT. nih.govacs.org The calculations revealed a three-step mechanism involving oxidative addition to form a platinacyclobutane intermediate, followed by cleavage of a Pt-C bond and subsequent protodeplatination. nih.govacs.org By calculating the relative free energies of the stationary points and transition states, the global activation barrier for the reaction could be determined, offering insights into the catalytic cycle. nih.govacs.org

The table below summarizes representative functional and basis sets used in DFT studies of bicyclo[3.1.0]hexane derivatives.

Research AreaDFT FunctionalBasis SetApplication
Conformational AnalysisB3LYP6-311++G**Determining relative stability of boat-like vs. chair-like conformers. rsc.orgresearchgate.net
Chiroptical Spectra SimulationB3LYPaug-cc-pVDZSimulating ECD, ORD, and VCD spectra for absolute configuration assignment. rsc.org
Reaction Mechanism (Cycloaddition)M11cc-pVDZInvestigating transition state energies and stereoselectivity. beilstein-journals.org
Reaction Mechanism (Rearrangement)M06-2X6-31G(d,p), LANL2DZElucidating catalytic pathways and determining activation barriers. acs.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework within DFT that explains chemical reactivity and selectivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

In the context of cycloaddition reactions to form bicyclo[3.1.0]hexane systems, FMO analysis has been used to predict the feasibility and nature of the reaction. For the 1,3-dipolar cycloaddition between an azomethine ylide and various cyclopropenes, DFT calculations showed the reaction to be controlled by the interaction between the HOMO of the cyclopropene (B1174273) and the LUMO of the ylide (HOMOcyclopropene–LUMOylide). beilstein-journals.org The energy gap between these frontier orbitals is a key factor in determining the reaction rate and is consistent with a normal electron demand mechanism. beilstein-journals.org FMO analysis offers predictive insights into the chemical reactivity and charge transfer phenomena inherent to these molecular systems. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of bicyclo[3.1.0]hexane derivatives. The rigid and strained nature of this bicyclic system gives rise to distinct and often complex NMR spectra, from which a wealth of structural information can be extracted.

One of the primary applications of NMR is the determination of stereochemistry. In the synthesis of bicyclo[3.1.0]hexane scaffolds, ¹H NMR spectroscopy is routinely used to assess the diastereomeric purity of the products. researchgate.net For more complex derivatives, detailed analysis of proton-proton coupling constants (³JHH) is crucial for confirming stereochemical assignments. rsc.org For example, the magnitude of the coupling constants between protons on the bicyclo[3.1.0]hexane framework can definitively establish their cis or trans relationship, which is fundamental to understanding the three-dimensional structure of the molecule. rsc.org

Conformational analysis of the bicyclo[3.1.0]hexane ring system also relies heavily on NMR data, often in conjunction with computational modeling. nih.gov The rigid scaffold restricts the conformational freedom of the molecule, but different conformers, such as boat and chair forms, can exist. conicet.gov.ar NMR studies, including ¹H and ¹³C chemical shifts and coupling constants, provide experimental evidence that helps to characterize the preferred conformation in solution. acs.org For certain complex bicyclo[3.1.0]hexane-based nucleosides, the presence of multiple rotamers can be detected by NMR, providing insights into the dynamic processes occurring in solution. nih.gov The synthesis of conformationally restricted histamine (B1213489) analogues incorporating the bicyclo[3.1.0]hexane scaffold has also been guided and confirmed by detailed NMR analysis. mdpi.com

Applications of Bicyclo 3.1.0 Hexane 3,6 Dicarboxylic Acid in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The bicyclo[3.1.0]hexane framework is a key structural motif in a variety of natural products and biologically active compounds. Consequently, derivatives of bicyclo[3.1.0]hexane-3,6-dicarboxylic acid serve as crucial building blocks in the total synthesis of these complex molecules. The inherent strain and defined stereochemistry of the bicyclic system provide a strategic advantage in controlling the architecture of the target molecule.

Synthetic methodologies often involve the strategic opening of the cyclopropane (B1198618) ring or functionalization of the carboxylic acid groups to introduce further complexity. For instance, derivatives of this bicyclic acid have been employed in the synthesis of analogues of glutamate (B1630785), a key neurotransmitter. acs.org The rigid scaffold allows for the precise positioning of functional groups, mimicking the bioactive conformation of the natural ligand. acs.org

Role in the Design and Synthesis of Conformationally Constrained Scaffolds

The rigid nature of the bicyclo[3.1.0]hexane system is a highly desirable feature in medicinal chemistry for the design of conformationally constrained scaffolds. By restricting the conformational flexibility of a molecule, it is possible to enhance its binding affinity and selectivity for a specific biological target. This principle has been successfully applied in the development of ligands for various receptors and enzymes.

For example, 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid was designed as a conformationally constrained analog of glutamic acid. acs.org This rigid structure was hypothesized to closely mimic the bioactive conformation of glutamate when interacting with group 2 metabotropic glutamate receptors (mGluRs). acs.org This led to the development of potent and selective mGluR agonists and antagonists with potential therapeutic applications. acs.orgnih.gov The bicyclo[3.1.0]hexane scaffold has also been utilized to create conformationally rigid analogues of histamine (B1213489), leading to selective ligands for the H3 receptor subtype. mdpi.comnih.gov

The table below summarizes key derivatives and their targeted biological applications.

DerivativeTargetApplication
2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acidMetabotropic Glutamate Receptors (mGluRs)Potent and selective agonists and antagonists. acs.orgnih.gov
Histamine analogues with a bicyclo[3.1.0]hexane scaffoldHistamine H3 ReceptorSelective ligands with high binding affinity. mdpi.comnih.gov
3-Azabicyclo[3.1.0]hexane derivativesVarious biological targetsUtilized as a framework in medicinal chemistry due to good lipophilicity and potential for diverse functionalization.

Integration into Novel Materials and Supramolecular Assemblies

The unique structural and electronic properties of this compound and its derivatives make them attractive components for the construction of advanced materials and supramolecular assemblies.

The dicarboxylic acid functionality of this compound allows it to be used as a monomer in polymerization reactions. The rigid and compact nature of the bicyclic unit can impart desirable properties to the resulting polymers, such as enhanced thermal stability and specific mechanical characteristics.

The incorporation of bicyclic units like bicyclo[3.1.0]hexane into the core structure of molecules can influence their liquid crystalline properties. While less common than other polycyclic alkanes, the bicyclo[3.1.0]hexane unit has been explored in the design of novel liquid crystalline compounds. tandfonline.comwhiterose.ac.uk The rigid, non-planar shape of this scaffold can disrupt the typical packing of mesogenic molecules, leading to the formation of different liquid crystal phases or altering transition temperatures.

The field of organic electronics is continually searching for new molecular structures with tailored electronic properties. While direct applications of this compound in organic semiconductors are not extensively documented, its rigid framework offers a platform for creating well-defined molecular architectures. The precise spatial arrangement of appended chromophores or electroactive groups, facilitated by the bicyclic scaffold, could be exploited to control intermolecular electronic coupling, a critical factor in charge transport.

The carboxylic acid groups of this compound are capable of forming strong and directional hydrogen bonds. This property can be harnessed to direct the self-assembly of molecules into well-defined supramolecular structures, such as coordination polymers and metal-organic frameworks (MOFs). The rigid bicyclic core acts as a rigid linker, influencing the topology and porosity of the resulting network.

Methodological Advancements Facilitated by this compound Research

The investigation into this compound and its derivatives, particularly as conformationally restricted glutamate analogues for neuroscience research, has been a significant catalyst for innovation in synthetic organic chemistry. The unique structural rigidity and potent biological activity of these compounds, such as the metabotropic glutamate receptor (mGluR) agonist (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), created a demand for versatile and efficient synthetic routes. nih.govacs.org This demand has spurred the development of novel methodologies, particularly in the areas of convergent synthesis, stereocontrol, and asymmetric catalysis.

A primary challenge in synthesizing the bicyclo[3.1.0]hexane system is the construction of the strained, fused-ring scaffold with precise stereochemical control. Traditional methods often relied on intramolecular cyclization or cyclopropanation strategies, which could involve complex, pre-functionalized starting materials and multiple steps. nih.gov The pursuit of more efficient and modular approaches has led to significant methodological breakthroughs.

Convergent Photoredox Annulation

A notable advancement is the development of a convergent [3+2] annulation strategy that constructs the five-membered ring of the bicyclic system in a single step. nih.govrsc.org Researchers have reported a photoredox-catalyzed annulation between aminocyclopropanes (as three-carbon units) and cyclopropenes (as two-carbon units). nih.govrsc.org This method utilizes an organic or iridium-based photocatalyst under mild blue LED irradiation to generate a radical cation from the aminocyclopropane, which initiates the annulation cascade. researchgate.net This approach represents a significant departure from traditional methods and offers a rapid, high-yielding, and broadly applicable route to highly substituted bicyclo[3.1.0]hexanes with three contiguous stereocenters. rsc.orgresearchgate.net The reaction is particularly effective for creating fluorinated analogues, which are of increasing importance in medicinal chemistry. nih.gov

Table 1: Key Features of the Photoredox-Catalyzed [3+2] Annulation Methodology
FeatureDescriptionAdvantage
Reaction Type[3+2] AnnulationConvergent strategy, rapidly builds molecular complexity.
Key ReagentsAminocyclopropanes and Diester-substituted CyclopropenesReadily accessible reaction partners. researchgate.net
CatalysisOrganic (e.g., 4CzIPN) or Iridium-based Photoredox CatalystMild reaction conditions (e.g., blue LED irradiation), avoids harsh reagents. researchgate.net
Key OutcomeDiastereoselective formation of substituted bicyclo[3.1.0]hexanesProvides access to medicinally relevant scaffolds with high stereocontrol. nih.gov

Innovations in Stereocontrolled Synthesis

Given that the biological activity of these glutamate analogues is highly dependent on their specific stereochemistry, the development of stereoselective and enantioselective syntheses has been paramount. acs.org Research in this area has yielded powerful new tools for organic synthesis.

One such advancement is a triethylaluminium (Et₃Al)-mediated intramolecular cyclopropanation. This transformation proceeds via an epoxide opening and provides highly functionalized bicyclo[3.1.0]hexane systems with excellent efficiency and perfect endo selectivity for hydrogen or fluorine substituents. acs.orgnih.gov This method offers a robust and predictable way to establish the critical stereochemistry of the bicyclic core.

Furthermore, the challenge of constructing highly congested stereocenters has been addressed through the development of novel catalytic systems. For instance, a cooperative catalyst system using Cu(I) and a secondary amine has been shown to effect an intramolecular radical cyclopropanation. d-nb.info This method allows for the use of a simple α-methylene group of an aldehyde as the C1 source for the cyclopropane ring, enabling the single-step construction of bicyclo[3.1.0]hexane skeletons bearing two vicinal all-carbon quaternary stereocenters—a structure that is exceptionally difficult to access via conventional methods. d-nb.info The successful extension of this reaction to an asymmetric transformation provides a valuable approach for creating enantioenriched bicyclic structures. d-nb.info

Table 2: Comparison of Advanced Stereoselective Methodologies
MethodologyKey Reagent/CatalystStereochemical OutcomeNotable Feature
Intramolecular Epoxide Opening/CyclopropanationEt₃AlHigh diastereoselectivity (perfect H or F endo selectivity). nih.govEfficiently creates highly functionalized bicyclic systems. acs.org
Asymmetric Radical CyclopropanationCu(I)/Secondary Amine Cooperative CatalystGood to excellent enantioselectivity. d-nb.infoConstructs vicinal all-carbon quaternary stereocenters. d-nb.info
Stereocontrolled Synthesis from 2-CyclopentenoneMulti-step sequenceHigh stereocontrol for specific enantiomers like (+)-9 (LY354740). acs.orgHigh-yielding route to specific, biologically active targets. acs.org

A Scaffold for Probing Biological Mechanisms

Beyond driving synthetic innovation, the this compound framework has itself become a methodological tool in medicinal chemistry and pharmacology. Its rigid structure effectively "locks" the key torsion angles of the glutamate backbone into a specific conformation. acs.org By synthesizing and testing a variety of stereoisomers and substituted derivatives, researchers can probe the precise conformational requirements for ligand binding and activation at different glutamate receptor subtypes. nih.govacs.org This approach has been instrumental in deducing the bioactive conformations of glutamate necessary for selective activation of metabotropic versus ionotropic receptors, providing crucial insights for rational drug design. acs.orgnih.gov This use of a synthetic scaffold to systematically dissect a biological question represents a significant methodological advance in understanding structure-activity relationships.

Future Directions and Emerging Research Avenues for Bicyclo 3.1.0 Hexane 3,6 Dicarboxylic Acid

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes to Bicyclo[3.1.0]hexane-3,6-dicarboxylic Acid and its derivatives is crucial for unlocking their full potential. Future research will likely focus on innovative strategies that offer improved stereocontrol, higher yields, and greater structural diversity.

One promising avenue is the exploration of intramolecular radical cyclopropanation . Recent studies have demonstrated the use of a Cu(I)/secondary amine cooperative catalyst system for the intramolecular radical cyclopropanation of unactivated alkenes with an α-methylene group of aldehydes. mdpi.com This approach could be adapted for the synthesis of bicyclo[3.1.0]hexane precursors, offering a direct and stereoselective method for constructing the strained bicyclic core. mdpi.com

Another area of interest is the development of convergent annulation strategies . These methods involve the assembly of the bicyclic system from smaller, pre-functionalized fragments, which can lead to more efficient and flexible syntheses. A (3+2) annulation of cyclopropenes with aminocyclopropanes under photoredox conditions has been reported for the synthesis of bicyclo[3.1.0]hexanes, and this convergent approach could be tailored for the synthesis of dicarboxylic acid derivatives.

Furthermore, the use of readily available starting materials in novel multi-step syntheses continues to be a key focus. For instance, synthetic routes starting from compounds like (+)-(1R,4R)-4-(benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol are being explored to create versatile intermediates for bicyclo[3.1.0]hexane systems.

Development of Advanced Catalytic Systems for Enantioselective Synthesis

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of advanced catalytic systems for the enantioselective synthesis of this compound is a high-priority research area.

Lipase-catalyzed asymmetric acetylation has shown promise in the resolution of racemic bicyclo[3.1.0]hexane precursors. This enzymatic approach can provide access to enantiomerically pure building blocks for the synthesis of chiral target molecules. Future work could focus on optimizing reaction conditions and exploring a wider range of lipases to improve efficiency and selectivity.

The use of chiral transition metal catalysts is another powerful strategy for enantioselective synthesis. For example, the first asymmetric Pd(II)/Pd(IV) catalysis using a hypervalent iodine reagent and a chiral SPRIX ligand has been successfully applied to the enantioselective cyclization of enyne derivatives to furnish lactones with a bicyclo[3.1.0]hexane skeleton with high enantiomeric excess. Adapting such catalytic systems to the synthesis of dicarboxylic acid derivatives is a promising future direction.

Additionally, cooperative catalysis , combining a transition metal with a chiral organocatalyst, is an emerging area. A Cu(I)/chiral amine cooperative catalytic system has been utilized for the asymmetric radical intramolecular cyclopropanation of alkenes, leading to enantioenriched bicyclo[3.1.0]hexanes. mdpi.com The application of this dual-catalytic approach could provide a highly effective method for the asymmetric synthesis of this compound.

Catalytic SystemApproachPotential Advantages
LipasesAsymmetric acetylation of racemic precursorsBiocatalytic, high enantioselectivity
Chiral Pd(II)/Pd(IV) complexesEnantioselective cyclization of enynesHigh enantiomeric excess, catalytic
Cu(I)/chiral amine cooperative catalysisAsymmetric intramolecular radical cyclopropanationAccess to enantioenriched products from simple precursors

Deeper Understanding of Intramolecular Reactivity and Remote Functionalization

The strained nature of the bicyclo[3.1.0]hexane ring system imparts unique reactivity that is yet to be fully explored for the 3,6-dicarboxylic acid derivative. A deeper understanding of its intramolecular reactivity could open doors to novel transformations and the synthesis of complex molecules.

Future research could investigate the electrolytic decarboxylation of this compound. Studies on the electrolytic decarboxylation of cis- and trans-Bicyclo[3.1.0]hexane-3-carboxylic acids have provided insights into the stereochemical outcomes of such reactions, and extending this to the dicarboxylic acid could lead to interesting and potentially useful synthetic intermediates.

The development of methods for remote functionalization of the bicyclo[3.1.0]hexane core is another important research avenue. The rigid framework of the molecule could allow for selective functionalization at positions distal to the carboxylic acid groups. This could be achieved through the use of directing groups or by exploiting the inherent electronic properties of the strained ring system. For instance, functionalized congeners of related bicyclo[3.1.0]hexane nucleosides have been designed for the structural probing of distal regions of receptor binding sites.

Furthermore, exploring intramolecular cyclization reactions initiated by the carboxylic acid groups could lead to the formation of novel polycyclic structures with potential applications in medicinal chemistry and materials science.

Expansion of Applications in Smart Materials and Advanced Functional Molecules

The rigid, well-defined three-dimensional structure of this compound makes it an attractive building block for the construction of smart materials and advanced functional molecules.

In the realm of smart materials , the dicarboxylic acid could be used as a rigid linker in the synthesis of metal-organic frameworks (MOFs) . The defined geometry of the bicyclic core could lead to MOFs with unique pore structures and properties, potentially useful for gas storage, separation, or catalysis. While aromatic linkers are common in MOFs, the use of rigid aliphatic linkers like bicyclo[2.2.2]octane-1,4-dicarboxylic acid has been explored, suggesting the potential for other bicyclic dicarboxylic acids.

As a component of advanced functional molecules , this compound can serve as a scaffold to create conformationally restricted analogues of biologically active molecules. For example, derivatives of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid have been designed as potent and selective metabotropic glutamate (B1630785) receptor agonists. nih.gov This highlights the potential of the dicarboxylic acid backbone in designing new therapeutic agents with improved selectivity and efficacy. The rigid nature of bridged bicyclic compounds can significantly influence their biological activity. youtube.com

The development of bridged bicyclic peptides has shown that these rigid scaffolds can mimic secondary structures of proteins and exhibit high stability. nih.gov Incorporating the this compound moiety into peptide structures could lead to novel peptidomimetics with interesting pharmacological properties.

Application AreaPotential Role of this compound
Smart Materials (MOFs)Rigid linker to create porous materials with tailored properties.
Advanced Functional Molecules (Pharmaceuticals)Scaffold for conformationally constrained drugs with enhanced selectivity. nih.gov
Advanced Functional Molecules (Peptidomimetics)Building block for creating stable, structurally defined peptide analogues. nih.gov

Computational Chemistry in Predictive Design and Property Optimization

Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of new applications for this compound.

Density Functional Theory (DFT) calculations can be employed for detailed conformational analysis of the dicarboxylic acid and its derivatives. Such studies have been used to determine the stable conformations of similar bicyclo[3.1.0]hexane-containing molecules, providing insights into their three-dimensional structure and how they might interact with biological targets. researchgate.net Understanding the preferred conformations is crucial for the rational design of new functional molecules.

Computational methods can also be used for the predictive design of novel derivatives with optimized properties. For example, by modeling the interaction of different this compound derivatives with a specific biological target, researchers can predict which modifications are likely to enhance binding affinity and selectivity. This approach has been implicitly used in the design of conformationally constrained analogues of glutamic acid. nih.gov

Furthermore, ab initio molecular dynamics simulations and deep neural network potentials are emerging as powerful tools for modeling the behavior of molecules in the condensed phase. nih.gov These methods could be used to predict properties such as the pKa of the carboxylic acid groups and to study their dimerization and solvation in different environments, which is critical for understanding their behavior in biological systems and for designing new materials. nih.gov

Computational MethodApplicationBenefit
Density Functional Theory (DFT)Conformational analysis and determination of stable structures. researchgate.netProvides insights into the 3D shape and potential binding modes.
Molecular Docking and QSARPredictive design of derivatives with enhanced biological activity.Accelerates the discovery of new drug candidates.
Ab initio Molecular Dynamics and Deep Neural NetworksModeling of solvation, acidity, and dimerization. nih.govEnables accurate prediction of physicochemical properties.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for bicyclo[3.1.0]hexane-3,6-dicarboxylic acid derivatives?

  • Methodology : Derivatives are synthesized via cyclopropanation of cyclopentenones (e.g., using diazo intermediates or photoredox-mediated annulation) and functionalized through cross-metathesis or nucleophilic substitution. For example, cyclopropanation of cyclopentenone precursors followed by ester hydrolysis yields the core scaffold . Key steps include regioselective ring-opening of aziridines and column chromatography for purification .

Q. How is structural confirmation achieved for bicyclo[3.1.0]hexane derivatives?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are standard. For example, ester derivatives like (1S,3R,4S,5S,6S)-4-[1',3']dioxolan-2'-yl-2-oxabicyclo[3.1.0]hexane-3,6-dicarboxylate are confirmed via characteristic NMR shifts (e.g., δ 4.5–5.5 ppm for ester groups) and MS fragmentation patterns .

Q. What receptor activities are associated with this compound analogs?

  • Methodology : Functional assays (e.g., cAMP inhibition, calcium mobilization) in recombinant cell lines expressing mGlu2/3 receptors determine agonist/antagonist profiles. LY354740, a parent compound, exhibits potent mGlu2/3 agonism (EC₅₀ < 10 nM), while analogs like LY2794193 show mGlu3 selectivity via crystallography-guided modifications .

Advanced Research Questions

Q. How can selective activation of mGlu3 receptors be achieved with bicyclo[3.1.0]hexane derivatives?

  • Methodology : Structure-activity relationship (SAR) studies guided by X-ray crystallography reveal that C4β-amide substitutions (e.g., 3-methoxybenzoyl in LY2794193) enhance mGlu3 selectivity by forming hydrogen bonds with Tyr-74 and Lys-297 in the receptor’s amino-terminal domain. Mutagenesis studies validate critical binding residues .

Q. How do researchers resolve contradictions in receptor subtype contributions to pharmacological effects?

  • Methodology : Use mGlu receptor knockout mice to isolate subtype-specific effects. For example, LY404039’s antipsychotic activity in phencyclidine (PCP) models is absent in mGlu2⁻/⁻ mice, confirming mGlu2 dependence. Parallel in vitro assays (e.g., mGlu3 partial agonism) clarify off-target activity .

Q. What computational approaches optimize bicyclo[3.1.0]hexane derivatives for CNS penetration?

  • Methodology : Molecular docking and free-energy perturbation (FEP) simulations predict blood-brain barrier (BBB) permeability. For LY2812223, logP optimization (<2) and polar surface area (<80 Ų) balance solubility and CNS uptake, validated via in vivo microdialysis .

Q. How are pharmacokinetic challenges addressed for bicyclo[3.1.0]hexane-based therapeutics?

  • Methodology : Prodrug strategies improve bioavailability. Ester prodrugs of MGS0039 (e.g., 3,4-dichlorobenzyloxy derivatives) enhance oral absorption, with in vitro hydrolysis studies (e.g., liver microsomes) guiding esterase-resistant modifications .

Q. What in vivo models validate the efficacy of mGlu3-selective agonists in neurological disorders?

  • Methodology : Rodent models of absence epilepsy (e.g., GAERS rats) test anticonvulsant effects. LY2794193 reduces spike-wave discharges at 3 mg/kg (i.p.), with pharmacokinetic profiling (plasma/brain ratio >0.5) confirming target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.